2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone
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Overview
Description
2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted pyrazolopyridines.
- Oxidation yields carboxylic acids.
- Reduction yields alcohols .
Scientific Research Applications
2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in their substituents and specific reactivity.
Pyrazolo[5,1-c]triazines: Another class of heterocyclic compounds with similar applications but distinct structural features.
Thieno[2,3-b]pyridines: These compounds also exhibit similar biological activities but have a sulfur atom in their structure.
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-1-pyrazolo[1,5-a]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7BrN2O/c10-6-9(13)7-2-1-5-12-8(7)3-4-11-12/h1-5H,6H2 |
InChI Key |
MAYDILDAEFFUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)CBr |
Origin of Product |
United States |
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